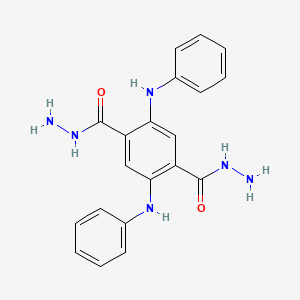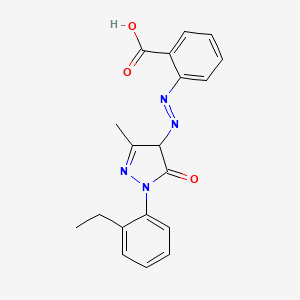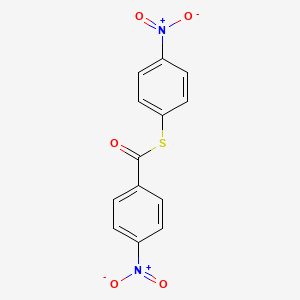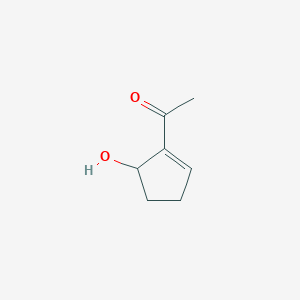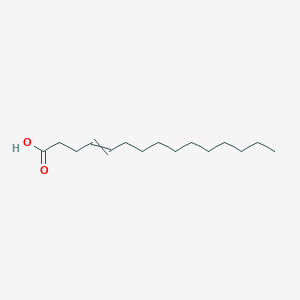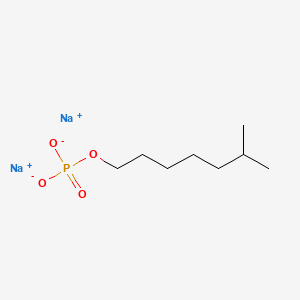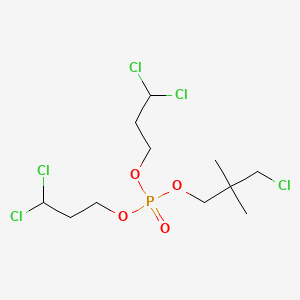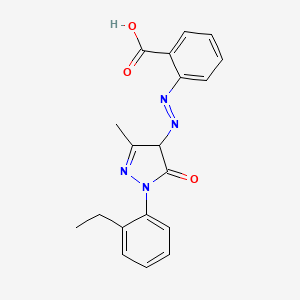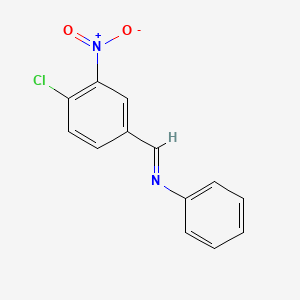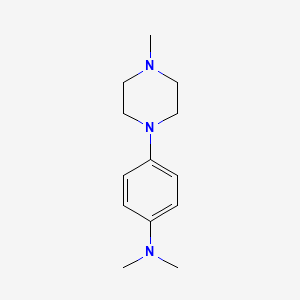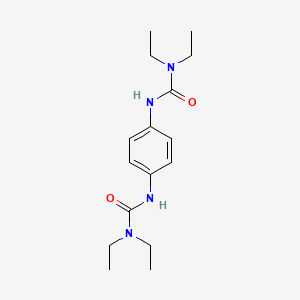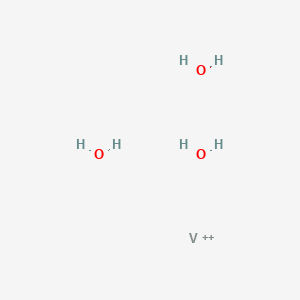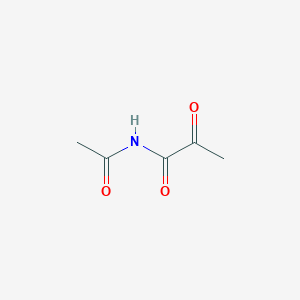
N-Acetyl-2-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-2-oxopropanamide is an organic compound with the molecular formula C₅H₇NO₃. It is a derivative of pyruvic acid and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its acetyl group attached to the nitrogen atom and a keto group on the second carbon of the propanamide chain.
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-2-oxopropanamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with ammonia in a methanol solution. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .
化学反応の分析
Types of Reactions
N-Acetyl-2-oxopropanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic acyl substitution reactions are common, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or esters .
科学的研究の応用
作用機序
The mechanism of action of N-Acetyl-2-oxopropanamide involves several molecular targets and pathways:
類似化合物との比較
N-Acetyl-2-oxopropanamide can be compared with other similar compounds, such as:
N,N-Diethyl-2-oxopropanamide (DEOPA): This compound has greater neuroprotective effects than ethyl pyruvate due to its anti-inflammatory and anti-excitotoxic properties.
N,N-Diisopropyl-2-oxopropanamide (DIPOPA): DIPOPA has shown robust neuroprotective effects and a wider therapeutic window compared to DEOPA.
These comparisons highlight the unique properties of this compound, particularly its balance of anti-inflammatory and neuroprotective effects, making it a valuable compound in scientific research and potential therapeutic applications.
特性
CAS番号 |
70881-55-9 |
|---|---|
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC名 |
N-acetyl-2-oxopropanamide |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(9)6-4(2)8/h1-2H3,(H,6,8,9) |
InChIキー |
OSBQPBCXXYIHQF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
